molecular formula C13H20N2O4 B14234432 (1S,2S)-2-(diethylamino)-1-(4-nitrophenyl)propane-1,3-diol CAS No. 493039-31-9

(1S,2S)-2-(diethylamino)-1-(4-nitrophenyl)propane-1,3-diol

Cat. No.: B14234432
CAS No.: 493039-31-9
M. Wt: 268.31 g/mol
InChI Key: DKPBTCVTLFACTN-STQMWFEESA-N
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Description

(1S,2S)-2-(diethylamino)-1-(4-nitrophenyl)propane-1,3-diol is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a diethylamino group, a nitrophenyl group, and a propane-1,3-diol backbone, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-(diethylamino)-1-(4-nitrophenyl)propane-1,3-diol can be achieved through several synthetic routes. One common method involves the reaction of (1S,2S)-1-(4-nitrophenyl)propane-1,3-diol with diethylamine under appropriate conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base.

Industrial Production Methods

For industrial-scale production, the synthesis might involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and concentration to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-(diethylamino)-1-(4-nitrophenyl)propane-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The diethylamino group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while oxidation might produce a nitroso or nitrate compound.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a chiral building block.

    Medicine: Investigated for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of (1S,2S)-2-(diethylamino)-1-(4-nitrophenyl)propane-1,3-diol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The diethylamino group can enhance its binding affinity, while the nitrophenyl group may contribute to its overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R)-2-(diethylamino)-1-(4-nitrophenyl)propane-1,3-diol
  • (1S,2S)-2-(dimethylamino)-1-(4-nitrophenyl)propane-1,3-diol
  • (1S,2S)-2-(diethylamino)-1-(3-nitrophenyl)propane-1,3-diol

Uniqueness

(1S,2S)-2-(diethylamino)-1-(4-nitrophenyl)propane-1,3-diol is unique due to its specific stereochemistry and functional groups, which can result in distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

493039-31-9

Molecular Formula

C13H20N2O4

Molecular Weight

268.31 g/mol

IUPAC Name

(1S,2S)-2-(diethylamino)-1-(4-nitrophenyl)propane-1,3-diol

InChI

InChI=1S/C13H20N2O4/c1-3-14(4-2)12(9-16)13(17)10-5-7-11(8-6-10)15(18)19/h5-8,12-13,16-17H,3-4,9H2,1-2H3/t12-,13-/m0/s1

InChI Key

DKPBTCVTLFACTN-STQMWFEESA-N

Isomeric SMILES

CCN(CC)[C@@H](CO)[C@H](C1=CC=C(C=C1)[N+](=O)[O-])O

Canonical SMILES

CCN(CC)C(CO)C(C1=CC=C(C=C1)[N+](=O)[O-])O

Origin of Product

United States

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